1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKEOWYDYZUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC(CC1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Cyclohexanone Derivatives
Fluorination of cyclohexanone precursors using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor has been employed in analogous systems. For example, 1-(4,5-difluoro-2-hydroxyphenyl)ethanone synthesis involves selective fluorination of phenolic precursors. Adapting this to cyclohexane systems, 4-hydroxycyclohexanone could undergo fluorination at the 4-position:
Reaction Scheme:
Key Considerations:
Halogen Exchange Reactions
Palladium-catalyzed halogen exchange, as demonstrated in 1-(4-iodophenyl)ethanone synthesis, offers a pathway to introduce fluorine via iodide intermediates. For cyclohexane systems, a 4-iodo derivative could undergo halogen exchange using fluorinating agents like AgF or KF:
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Substrate: 4-Iodocyclohexanone
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Catalyst: Pd(OAc) (1 mol%)
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Fluoride Source: KF
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Solvent: DMF, 100°C, 12 h
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Yield: ~70% (estimated)
Hydroxyl Group Introduction and Protection
Oxidation of Cyclohexanol Derivatives
The hydroxyl group can be introduced via oxidation of a secondary alcohol. For instance, 1-(4-hydroxycyclohexyl)ethan-1-one is synthesized from 4-hydroxycyclohexanol through controlled oxidation. However, concurrent fluorination complicates this approach due to potential oxidation of fluorine substituents.
Protective Group Chemistry
To preserve the hydroxyl group during fluorination, silyl ethers (e.g., TBS-protected intermediates) are effective. A procedure from illustrates TBSCl protection of alcohols in DCM with imidazole as a base:
Deprotection:
Post-fluorination, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF.
Ketone Formation and Acetylation
Friedel-Crafts Acylation
While traditionally used for aromatic systems, Friedel-Crafts acylation is less feasible for aliphatic cyclohexane. Instead, acetylation via nucleophilic acyl substitution or oxidation is preferred.
Oxidation of Secondary Alcohols
A proven method involves oxidizing 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanol to the ketone using Jones reagent (CrO/HSO) or Dess-Martin periodinane.
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Substrate: 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethanol
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Reagent: Dess-Martin periodinane
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Solvent: DCM, 25°C, 2 h
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Yield: 85–90%
Integrated Synthetic Routes
Route 1: Sequential Fluorination and Oxidation
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Starting Material : 4-Hydroxycyclohexanone
Overall Yield : ~50% (estimated)
Route 2: Halogen Exchange from Iodide Intermediate
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Starting Material : 4-Iodocyclohexanone
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Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening.
Overall Yield : ~40% (estimated)
Analytical Data and Characterization
Critical data for verifying the target compound include:
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NMR : H NMR should show a singlet for the acetyl group (~2.1 ppm) and multiplet signals for the cyclohexane ring. NMR will display a doublet for the 4,4-difluoro groups.
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MS : Molecular ion peak at m/z 178 (CHFO).
Challenges and Optimization Opportunities
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Fluorination Efficiency : DAST may require multiple equivalents, increasing cost. Alternatives like XtalFluor-E could improve atom economy.
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Stereochemical Control : The 4,4-difluoro configuration may lead to chair conformer equilibria, affecting reactivity.
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Scale-Up : Palladium-catalyzed routes face catalyst recovery issues; heterogeneous catalysts could mitigate this.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.
Reduction: Formation of difluorocyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.
Biology
Research indicates potential biological activity linked to this compound. Studies have investigated its interactions with various biomolecules, suggesting it may influence enzyme and receptor activity due to the presence of its difluorinated cyclohexyl ring. This interaction could lead to significant findings in cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It has been considered as a precursor for drug development, particularly in the design of compounds targeting specific diseases. Its structural features may enhance pharmacokinetic properties, making it a candidate for further investigation in drug formulation.
Industry
The compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its fluorinated structure. Industries focusing on advanced materials may find applications for this compound in developing innovative products.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug development. For instance, research into derivatives of this compound has shown promise in enhancing mitochondrial function, particularly in conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A). These derivatives exhibited improved pharmacokinetic profiles compared to traditional compounds, indicating a pathway for developing more effective therapies .
Moreover, investigations into its biological interactions suggest that this compound could modulate cellular processes through enzyme engagement, which is critical for therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorinated cyclohexyl ring can interact with enzymes and receptors, potentially modulating their activity. The ketone and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one with structurally related ketones, emphasizing molecular features, synthesis, and applications:
Key Findings and Analysis
Structural Influence on Reactivity :
- The difluoro-hydroxycyclohexyl group in the target compound may enhance rigidity and electron-withdrawing effects compared to analogs like 1-cyclohexyl-2-(phenylthio)ethan-1-one, which has a sulfur-containing substituent .
- Trifluoromethyl and bromo groups in 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one increase electrophilicity, enabling efficient cross-coupling reactions, unlike the target compound’s hydroxyl group, which may participate in hydrogen bonding .
Synthesis Efficiency :
Applications :
- Fragrance Industry : 1-(2,4,4,5,5-Pentamethylcyclopenten-1-yl)ethan-1-one is regulated by IFRA due to safety considerations, whereas the target compound’s applications are underexplored but could align with pharmaceutical intermediates .
- Catalysis : The phenylthio group in 1-cyclohexyl-2-(phenylthio)ethan-1-one facilitates asymmetric catalysis, a niche less relevant to the target compound’s structure .
Contradictions and Limitations
- Synthesis Data Gaps : The target compound’s synthesis details are absent, limiting direct comparison with high-yield analogs like 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one .
- Application Ambiguity : Evidence for 1-(5-hydroxy-2-benzazepin-2-yl)ethan-1-one suggests life sciences use , but the target compound’s role in similar fields remains speculative.
Biological Activity
1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C8H10F2O2
- Molecular Weight : 174.16 g/mol
- IUPAC Name : this compound
The compound features a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group, which may influence its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Assays
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines with an IC50 value of approximately 15 µM. This suggests potential as a chemotherapeutic agent targeting specific cancer types .
- PARP Inhibition : The compound was tested for its ability to inhibit PARP (poly(ADP-ribose) polymerase), a key enzyme in DNA repair. At concentrations around 100 µM, it achieved approximately 70% inhibition of PARP activity, indicating its potential role in cancer therapy by sensitizing cells to DNA-damaging agents .
- Anti-inflammatory Effects : In models of inflammation, the compound exhibited significant effects by reducing the release of pro-inflammatory cytokines. This activity suggests a potential application in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against certain strains of Gram-positive bacteria, indicating its potential as an antibacterial agent .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound is limited, initial studies suggest favorable absorption characteristics. However, further investigations are needed to evaluate its metabolism and toxicity profiles comprehensively.
Q & A
What are the common synthetic routes for preparing 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one?
Basic Research Question
The synthesis typically involves nucleophilic addition or condensation reactions targeting the cyclohexyl and ketone moieties. For example, a modified procedure analogous to the synthesis of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one () can be adapted:
- Step 1 : React 4,4-difluorocyclohexanol with a protected acetylating agent (e.g., acetyl chloride) under anhydrous conditions.
- Step 2 : Deprotect the hydroxyl group using acidic or basic hydrolysis.
- Key Considerations : Anhydrous potassium carbonate (K₂CO₃) is often used to stabilize intermediates, and reflux in ethanol ensures controlled reaction kinetics .
- Validation : Reaction progress is monitored via TLC or NMR spectroscopy to confirm hydroxyl group retention and ketone formation .
How is the structural integrity of this compound validated in experimental settings?
Basic Research Question
Structural validation employs multimodal spectroscopy and crystallography :
- NMR : H and F NMR identify substituent positions (e.g., hydroxy at C1, difluoro at C4,4). The ketone carbonyl () appears as a singlet at ~207 ppm in C NMR .
- IR Spectroscopy : A broad O–H stretch (~3200 cm) and C=O stretch (~1700 cm) confirm functional groups .
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves spatial arrangement, with SHELXL refining anisotropic displacement parameters for fluorine atoms .
What preliminary biological screening methods are used to assess the compound’s activity?
Basic Research Question
Initial screening focuses on target engagement and cellular assays :
- In vitro Binding Assays : Fluorescence polarization or SPR quantify interactions with enzymes (e.g., kinases) or receptors .
- Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293 or cancer models) assess IC₅₀ values, with dose-response curves to evaluate potency .
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) identifies oxidative degradation pathways using LC-MS .
What challenges arise during crystallographic refinement of this compound?
Advanced Research Question
The fluorine atoms and hydroxyl group complicate refinement:
- Disorder Modeling : Fluorine’s high electron density can cause anisotropic displacement artifacts, requiring SHELXL’s TWIN/BASF commands to model disorder .
- Hydrogen Bonding : The hydroxyl group forms variable H-bonding patterns (e.g., O–H···O or O–H···F), necessitating graph-set analysis (e.g., Etter’s rules) to classify motifs .
- Resolution Limits : High-resolution data (<1.0 Å) are critical to resolve F···F van der Waals contacts (2.7–3.0 Å spacing) .
How can regioselective functionalization of the cyclohexyl ring be achieved?
Advanced Research Question
Steric and electronic factors guide functionalization:
- Electrophilic Substitution : The hydroxy group directs electrophiles (e.g., bromine) to the para position via resonance stabilization. Fluorine’s electron-withdrawing effect deactivates adjacent sites .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the C3 position, leveraging fluorine’s ortho-directing effect .
- Protection Strategies : TBS protection of the hydroxyl group prevents undesired oxidation during functionalization .
How are contradictions in spectroscopic data (e.g., NMR splitting patterns) resolved?
Advanced Research Question
Dynamic effects and solvent interactions often explain discrepancies:
- VT-NMR : Variable-temperature NMR identifies conformational exchange broadening. For example, chair-flipping in the cyclohexyl ring at low temps (<−40°C) simplifies splitting .
- DFT Calculations : Optimized geometries (using B3LYP/6-31G*) predict coupling constants ( ~12–15 Hz), validated against experimental F NMR .
- Deuterated Solvents : DMSO-d₆ vs. CDCl₃ shifts hydroxyl proton signals due to H-bonding differences .
What methodologies elucidate interactions between this compound and biological targets?
Advanced Research Question
Biophysical and computational tools map binding mechanisms:
- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., cyclooxygenase-2), with MM-GBSA scoring refining affinity estimates .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with proteins like serum albumin .
- Cryo-EM : Resolves ligand-induced conformational changes in membrane receptors at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
